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Compound Name:
Benzyl 7-oxoazepane-2-

carboxylate

Cat. No.: B1383342 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The azepane carboxylate scaffold is a privileged heterocyclic motif that has garnered significant

attention in medicinal chemistry and drug discovery. Its inherent three-dimensional structure

and conformational flexibility make it an attractive starting point for the design of novel

therapeutic agents targeting a wide range of diseases. This technical guide provides an in-

depth overview of the synthesis, biological activities, and potential research applications of

azepane carboxylate derivatives, with a focus on their anticancer, antiviral, and antidiabetic

properties.

Core Applications and Biological Activities
Azepane carboxylates and their derivatives have demonstrated a remarkable diversity of

biological activities. The seven-membered nitrogen-containing ring system allows for the

precise spatial orientation of substituents, enabling high-affinity interactions with various

biological targets.

Anticancer Activity
Several studies have highlighted the potential of azepane carboxylate derivatives as potent

anticancer agents. These compounds have been shown to inhibit the proliferation of various

cancer cell lines, often through the modulation of key signaling pathways involved in cell growth

and survival.
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One of the primary mechanisms of action for the anticancer effects of some azepane

derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of

rapamycin (mTOR) signaling pathway.[1] This pathway is frequently dysregulated in cancer,

leading to uncontrolled cell proliferation and resistance to apoptosis.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4",

fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2

[label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3",

fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4",

fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1

[label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth

&\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis",

fillcolor="#F1F3F4", fontcolor="#202124"]; Azepane [label="Azepane

Carboxylate\nDerivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8,

fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PIP3 [style=dashed, arrowhead=none,

color="#5F6368"]; PIP3 -> PDK1 [color="#4285F4"]; PDK1 -> Akt [label=" activates",

fontsize=8, fontcolor="#5F6368", color="#4285F4"]; Akt -> mTORC1 [label=" activates",

fontsize=8, fontcolor="#5F6368", color="#4285F4"]; mTORC1 -> CellGrowth

[color="#34A853"]; Akt -> Apoptosis [label=" inhibits", fontsize=8, fontcolor="#5F6368",

arrowhead=tee, color="#EA4335"]; Azepane -> PI3K [label=" inhibits", fontsize=8,

fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } PI3K/Akt/mTOR Signaling Pathway

Inhibition by Azepane Carboxylates

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative azepane

derivatives against various cancer cell lines.
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Compound Cell Line IC50 (µM) Reference

Diazepine 4a Caco-2 (Colorectal) 8.445 ± 2.26 [1]

Oxazepine 7a Caco-2 (Colorectal) 33.04 ± 2.06 [1]

Dibenzo[b,f]azepine

5e
Leukaemia SR 13.05 ± 0.62 [2]

Antiviral Activity
Azepane derivatives have also emerged as promising antiviral agents, particularly against the

Hepatitis B virus (HBV). The mechanism of action for these compounds often involves the

disruption of the viral life cycle, specifically by modulating the assembly of the viral capsid.[3]

HBV capsid assembly modulators (CAMs) can interfere with the formation of the nucleocapsid,

leading to the production of non-infectious viral particles.[3][4]

// Nodes Entry [label="1. Entry into\nHepatocyte", fillcolor="#F1F3F4", fontcolor="#202124"];

Uncoating [label="2. Uncoating", fillcolor="#F1F3F4", fontcolor="#202124"]; rcDNA_to_cccDNA

[label="3. rcDNA to\ncccDNA (nucleus)", fillcolor="#F1F3F4", fontcolor="#202124"];

Transcription [label="4. Transcription", fillcolor="#F1F3F4", fontcolor="#202124"]; Translation

[label="5. Translation", fillcolor="#F1F3F4", fontcolor="#202124"]; Encapsidation [label="6.

Encapsidation of\npgRNA & Polymerase", fillcolor="#F1F3F4", fontcolor="#202124"];

ReverseTranscription [label="7. Reverse\nTranscription", fillcolor="#F1F3F4",

fontcolor="#202124"]; Assembly [label="8. Nucleocapsid\nAssembly", fillcolor="#F1F3F4",

fontcolor="#202124"]; Release [label="9. Virion Release", fillcolor="#F1F3F4",

fontcolor="#202124"]; Azepane [label="Azepane Carboxylate\nDerivatives (CAMs)",

shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Entry -> Uncoating [color="#4285F4"]; Uncoating -> rcDNA_to_cccDNA

[color="#4285F4"]; rcDNA_to_cccDNA -> Transcription [color="#4285F4"]; Transcription ->

Translation [color="#4285F4"]; Translation -> Encapsidation [color="#4285F4"]; Encapsidation -

> ReverseTranscription [color="#4285F4"]; ReverseTranscription -> Assembly

[color="#4285F4"]; Assembly -> Release [color="#4285F4"]; Azepane -> Assembly [label="

disrupts", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } HBV Life Cycle

and the Target of Azepane Carboxylate CAMs
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Quantitative Data: Antiviral Activity

While specific EC50 or Ki values for azepane carboxylates as HBV CAMs are not readily

available in the public domain, the patent literature suggests their potential, with primary hits in

assembly assays being identified at concentrations around 10 µM.[1] Further quantitative

structure-activity relationship (QSAR) studies are needed to optimize their antiviral potency.

Antidiabetic Activity
A significant area of research for azepane carboxylates is in the treatment of type 2 diabetes.

Certain derivatives have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-

IV), a key enzyme in glucose homeostasis.[5][6] DPP-IV is responsible for the degradation of

incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion.

By inhibiting DPP-IV, these compounds increase the levels of active GLP-1, leading to

improved glycemic control.

// Nodes GLP1 [label="Active GLP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; DPPIV

[label="DPP-IV\nEnzyme", fillcolor="#F1F3F4", fontcolor="#202124"]; InactiveGLP1

[label="Inactive GLP-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Insulin [label="Insulin

Secretion", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose [label="Blood Glucose\nLevels",

fillcolor="#F1F3F4", fontcolor="#202124"]; Azepane [label="Azepane

Carboxylate\nDerivatives", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges GLP1 -> DPPIV [label=" degraded by", fontsize=8, fontcolor="#5F6368",

color="#4285F4"]; DPPIV -> InactiveGLP1 [color="#4285F4"]; GLP1 -> Insulin [label="

stimulates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Insulin -> Glucose [label="

decreases", fontsize=8, fontcolor="#5F6368", color="#34A853"]; Azepane -> DPPIV [label="

inhibits", fontsize=8, fontcolor="#5F6368", arrowhead=tee, color="#EA4335"]; } Mechanism of

Action of Azepane Carboxylates as DPP-IV Inhibitors

Quantitative Data: Antidiabetic Activity

The following table presents the DPP-IV inhibitory activity of a representative azepane-

containing compound.
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Compound Target IC50 (nM) Reference

Thiosemicarbazone 2f DPP-IV 1.266 ± 0.264 [7]

Experimental Protocols
Detailed and robust synthetic protocols are crucial for the exploration of the therapeutic

potential of azepane carboxylates. Below are representative experimental procedures for the

synthesis of a key azepane carboxylate intermediate and a common biological assay.

Synthesis of (2S,5S)-5-Substituted-Azepane-2-
Carboxylate Derivatives
A scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives

has been developed, with a key step involving the oxidative cleavage of an aza-

bicyclo[3.2.2]nonene intermediate. While the full supplementary information with detailed

protocols is not publicly available, the general approach is outlined in "An Asymmetric

Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives" in the Journal of

Organic Chemistry (2011, 76(6), 1937-40). Researchers are encouraged to consult this primary

literature for the detailed synthetic scheme and experimental procedures.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer

cell lines.

Workflow:

// Nodes CellSeeding [label="1. Seed cancer cells in a\n96-well plate", fillcolor="#F1F3F4",

fontcolor="#202124"]; Incubation1 [label="2. Incubate for 24h to allow\ncell attachment",

fillcolor="#F1F3F4", fontcolor="#202124"]; CompoundAddition [label="3. Add varying

concentrations of\nazepane carboxylate derivatives", fillcolor="#F1F3F4",

fontcolor="#202124"]; Incubation2 [label="4. Incubate for 48-72h", fillcolor="#F1F3F4",

fontcolor="#202124"]; MTTAddition [label="5. Add MTT reagent to each well",

fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation3 [label="6. Incubate for 2-4h",

fillcolor="#F1F3F4", fontcolor="#202124"]; Solubilization [label="7. Add solubilization
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solution\n(e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; AbsorbanceReading

[label="8. Read absorbance at 570 nm", fillcolor="#F1F3F4", fontcolor="#202124"];

IC50Calculation [label="9. Calculate IC50 values", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges CellSeeding -> Incubation1 [color="#4285F4"]; Incubation1 -> CompoundAddition

[color="#4285F4"]; CompoundAddition -> Incubation2 [color="#4285F4"]; Incubation2 ->

MTTAddition [color="#4285F4"]; MTTAddition -> Incubation3 [color="#4285F4"]; Incubation3 ->

Solubilization [color="#4285F4"]; Solubilization -> AbsorbanceReading [color="#4285F4"];

AbsorbanceReading -> IC50Calculation [color="#4285F4"]; } MTT Assay Workflow for

Cytotoxicity Screening

Materials:

Cancer cell line of interest

Complete cell culture medium

96-well plates

Azepane carboxylate derivatives (dissolved in a suitable solvent, e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of the azepane carboxylate derivatives.

Remove the culture medium from the wells and add the medium containing the test

compounds. Include vehicle controls (medium with solvent) and blank controls (medium

only).
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Incubate the plate for a specified period (e.g., 48 or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the

yellow MTT to purple formazan crystals.

Add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability compared to the vehicle control and determine the

IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro DPP-IV Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the DPP-IV

enzyme.

Workflow:

// Nodes PlatePrep [label="1. Prepare 96-well plate with\nassay buffer", fillcolor="#F1F3F4",

fontcolor="#202124"]; CompoundAdd [label="2. Add varying concentrations of\nazepane

carboxylate inhibitors", fillcolor="#F1F3F4", fontcolor="#202124"]; EnzymeAdd [label="3. Add

DPP-IV enzyme solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="4. Pre-

incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; SubstrateAdd [label="5. Add

fluorogenic substrate\n(e.g., Gly-Pro-AMC)", fillcolor="#F1F3F4", fontcolor="#202124"];

Incubate2 [label="6. Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"];

FluorescenceRead [label="7. Read fluorescence (Ex/Em ~360/460 nm)", fillcolor="#F1F3F4",

fontcolor="#202124"]; IC50Calc [label="8. Calculate IC50 values", fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges PlatePrep -> CompoundAdd [color="#4285F4"]; CompoundAdd -> EnzymeAdd

[color="#4285F4"]; EnzymeAdd -> Incubate1 [color="#4285F4"]; Incubate1 -> SubstrateAdd

[color="#4285F4"]; SubstrateAdd -> Incubate2 [color="#4285F4"]; Incubate2 ->

FluorescenceRead [color="#4285F4"]; FluorescenceRead -> IC50Calc [color="#4285F4"]; }

DPP-IV Inhibition Assay Workflow

Materials:
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DPP-IV enzyme

DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

Assay buffer

96-well black plates

Azepane carboxylate derivatives

Reference inhibitor (e.g., sitagliptin)

Fluorescence microplate reader

Procedure:

Add assay buffer, the test compound at various concentrations, and the DPP-IV enzyme

solution to the wells of a 96-well plate.

Pre-incubate the plate at 37°C for a short period.

Initiate the reaction by adding the DPP-IV substrate.

Incubate the plate at 37°C for a specified time.

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths

(e.g., ~360 nm excitation and ~460 nm emission for AMC).

Calculate the percentage of inhibition and determine the IC50 value.[8][9][10]

Future Directions and Conclusion
Azepane carboxylates represent a versatile and promising scaffold for the development of

novel therapeutics. The data presented in this guide highlight their potential in oncology,

virology, and metabolic diseases. Future research efforts should focus on:

Expansion of the Chemical Space: Synthesis of diverse libraries of azepane carboxylate

derivatives to explore a wider range of biological targets.
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Structure-Activity Relationship (SAR) Studies: Systematic modifications of the azepane core

and its substituents to optimize potency and selectivity.

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds

in relevant animal models to assess their therapeutic potential and drug-like properties.

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which

these compounds exert their biological effects.

In conclusion, the azepane carboxylate framework provides a rich platform for the discovery of

new and effective drugs. The information compiled in this technical guide serves as a valuable

resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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